

A Comparative Guide to the Antiproliferative Effects of BRD9 PROTACs

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Compound of Interest

Compound Name: PROTAC BRD9-binding moiety 1

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The targeted degradation of bromodomain-containing protein 9 (BRD9), a key component of the non-canonical BAF (ncBAF) chromatin remodeling complex, has emerged as a promising therapeutic strategy in oncology. BRD9 is implicated in the proliferation of various cancers, including acute myeloid leukemia (AML), synovial sarcoma, and prostate cancer.[1][2]

Proteolysis-targeting chimeras (PROTACs) offer a powerful modality to eliminate BRD9 protein, leading to potent antiproliferative effects. This guide provides an objective comparison of the performance of several prominent BRD9 PROTACs, supported by experimental data, detailed protocols, and pathway visualizations.

Overview of Compared BRD9 PROTACs

This guide focuses on a selection of well-characterized BRD9 PROTACs, each comprising a ligand for BRD9, a linker, and a ligand for an E3 ubiquitin ligase to trigger the degradation of BRD9 via the ubiquitin-proteasome system. The key differentiating features of the compared PROTACs are summarized below.

PROTAC	BRD9 Ligand	E3 Ligase Ligand	E3 Ligase Recruited	Key Characteristics
dBRD9	BI-7273	Pomalidomide	Cereblon (CRBN)	One of the first-generation selective BRD9 degraders.
dBRD9-A	BI-7273 derivative	Pomalidomide derivative	Cereblon (CRBN)	Optimized analogue of dBRD9 with improved degradation properties.[3]
PROTAC 11	BI-7273	Pomalidomide	Cereblon (CRBN)	Demonstrates potent and selective BRD9 degradation.[4]
C6	BI-7271	Thalidomide derivative	Cereblon (CRBN)	Orally active and selective BRD9 degrader.[5][6]
CW-3308	Undisclosed	Cereblon (CRBN) ligand	Cereblon (CRBN)	Potent, selective, and orally bioavailable BRD9 degrader. [7][8]
E5	Undisclosed	Undisclosed	Undisclosed	Highly potent and selective BRD9 degrader. [9]

QA-68	EA-89	Pomalidomide derivative	Cereblon (CRBN)	Potent and selective BRD9 degrader with activity in leukemia.[10]
PROTAC 23	BI-7273	VHL ligand	von Hippel-Lindau (VHL)	A dual degrader of BRD9 and its close homolog BRD7.[4]

Quantitative Comparison of Antiproliferative and Degradation Activity

The following tables summarize the half-maximal degradation concentration (DC50) and half-maximal inhibitory/effective concentration (IC50/EC50) values for the compared BRD9 PROTACs in various cancer cell lines. These values are critical indicators of the potency of these molecules in inducing BRD9 degradation and inhibiting cancer cell proliferation.

Table 1: BRD9 Degradation Potency (DC50)

PROTAC	Cell Line	Cancer Type	DC50 (nM)	Treatment Time (h)
PROTAC 11	MOLM-13	Acute Myeloid Leukemia	50	Not Specified
C6	MV4-11	Acute Myeloid Leukemia	1.02	24
CW-3308	G401	Rhabdoid Tumor	< 10	Not Specified
CW-3308	HS-SY-II	Synovial Sarcoma	< 10	Not Specified
E5	MV4-11	Acute Myeloid Leukemia	0.016	Not Specified
PROTAC 23	HeLa	Cervical Cancer	1.8 (for BRD9)	Not Specified
PROTAC 23	HeLa	Cervical Cancer	4.5 (for BRD7)	Not Specified

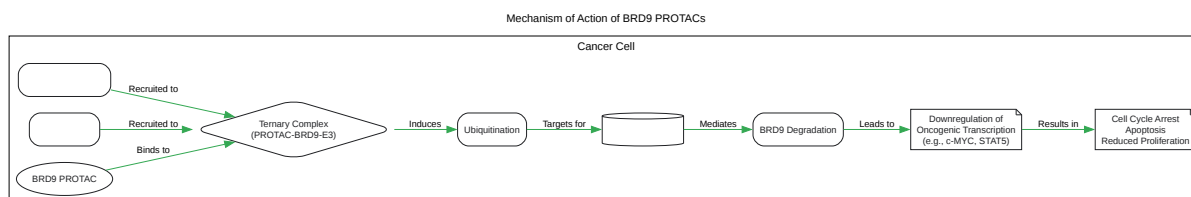
Table 2: Antiproliferative Activity (IC50/EC50)

PROTAC	Cell Line	Cancer Type	IC50/EC50 (nM)	Treatment Time (days)
dBRD9	MOLM-13	Acute Myeloid Leukemia	56.6	Not Specified
dBRD9-A	Synovial Sarcoma Lines	Synovial Sarcoma	Potent Growth Inhibition	Not Specified
PROTAC 11	MOLM-13	Acute Myeloid Leukemia	104	Not Specified
C6	MV4-11	Acute Myeloid Leukemia	3.69	7
C6	MOLM-13	Acute Myeloid Leukemia	21.03	7
E5	MV4-11	Acute Myeloid Leukemia	0.27	Not Specified
E5	OCI-LY10	Diffuse Large B-cell Lymphoma	1.04	Not Specified
QA-68	MV4-11	Acute Myeloid Leukemia	1 - 10	6
QA-68	SKM-1	Acute Myeloid Leukemia	1 - 10	6
QA-68	Kasumi-1	Acute Myeloid Leukemia	10 - 100	6
PROTAC 23	EOL-1	Eosinophilic Leukemia	3	Not Specified
PROTAC 23	A-204	Rhabdoid Tumor	40	Not Specified

Signaling Pathways and Mechanisms of Action

The antiproliferative effects of BRD9 PROTACs stem from the degradation of BRD9 and the subsequent disruption of its role in chromatin remodeling and gene transcription. This leads to

the downregulation of key oncogenic signaling pathways.

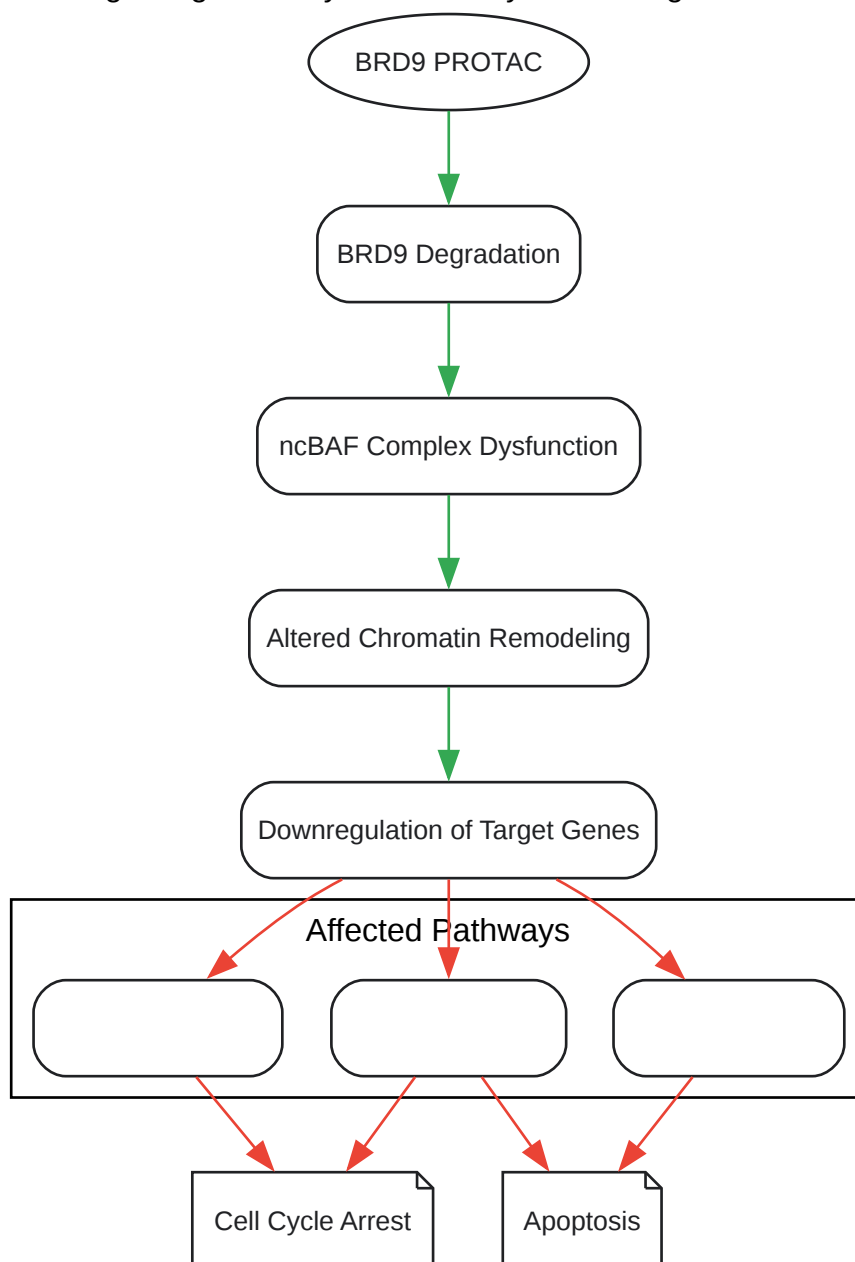


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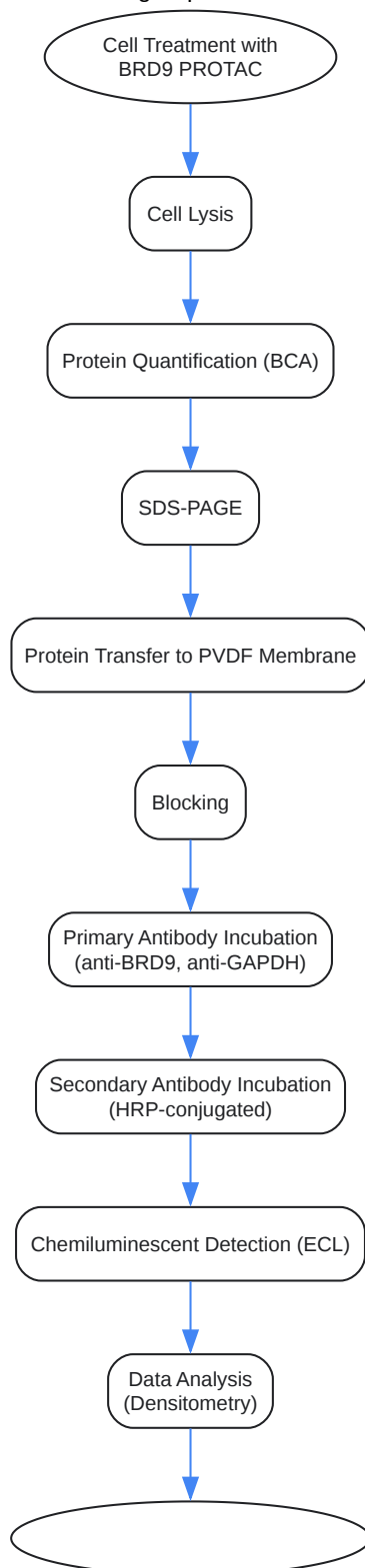
Caption: Mechanism of action of BRD9 PROTACs leading to antiproliferative effects.

BRD9 has been shown to regulate the expression of key oncogenes such as c-MYC and to be involved in STAT5 signaling, both of which are critical for the proliferation and survival of cancer cells.[10] In prostate cancer, BRD9 has been implicated in regulating androgen receptor (AR) signaling.[11] By inducing the degradation of BRD9, these PROTACs effectively shut down these pro-survival pathways, leading to cell cycle arrest and apoptosis.

Signaling Pathways Affected by BRD9 Degradation



Western Blotting Experimental Workflow

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